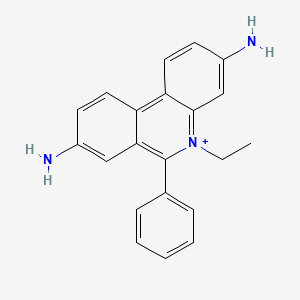

9-Azidoacridine

Overview

Description

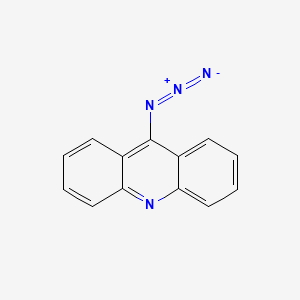

9-Azidoacridine is a heterocyclic aromatic compound characterized by the presence of an azido group (-N₃) attached to the ninth position of the acridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-azidoacridine typically involves the reaction of 9-methoxyacridine with azidoethanolamine (N₃CH₂CH₂NH₂). This reaction is carried out under controlled conditions to ensure the formation of the desired azido derivative . The solid-state molecular structure of the synthesized compound can be determined using single-crystal X-ray diffraction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar protocols as those used in laboratory settings, with adjustments for scale and efficiency. High-performance thin-layer chromatography (HPTLC) can be employed to ensure the purity of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions: 9-Azidoacridine undergoes various chemical reactions, including:

Photodissociation: The compound exhibits high photochemical activity, with a quantum yield of photodissociation equal to 0.95 in acetonitrile.

Cycloaddition Reactions: It reacts with alkynes to form regioisomeric 9-(4- and 5-substituted-1,2,3-triazol-1-yl)acridines.

Common Reagents and Conditions:

Photodissociation: Typically carried out in acetonitrile under irradiation with visible light.

Cycloaddition: Copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used.

Major Products:

Photodissociation: Leads to the formation of azoacridine.

Cycloaddition: Produces 1,2,3-triazoles.

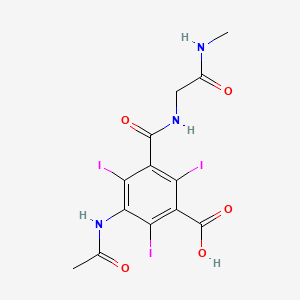

Scientific Research Applications

9-Azidoacridine has a wide range of applications in scientific research:

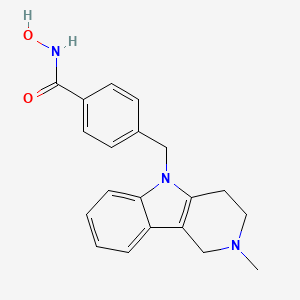

Mechanism of Action

The mechanism of action of 9-azidoacridine involves its ability to intercalate with DNA, thereby inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This intercalation disrupts the DNA structure, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s photochemical properties also enable it to act as a photoaffinity label, allowing researchers to study molecular interactions under light irradiation .

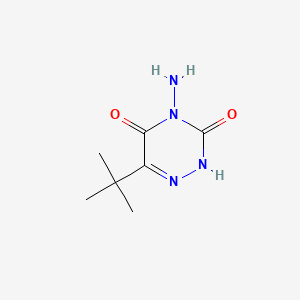

Comparison with Similar Compounds

9-Aminoacridine: Known for its use as a molecular probe for nucleotide-binding sites.

4-Azidopyridine and 4-Azidoquinoline: Both exhibit high photochemical activity similar to 9-azidoacridine.

Uniqueness: this compound stands out due to its high quantum yield of photodissociation and its sensitivity to visible light, making it one of the most photoactive arylazides known . Its ability to form stable conjugates with boron-containing compounds further enhances its potential for therapeutic applications .

Properties

IUPAC Name |

9-azidoacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOMVRGJRFLFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175601 | |

| Record name | 9-Azidoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21330-56-3 | |

| Record name | 9-Azidoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021330563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Azidoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

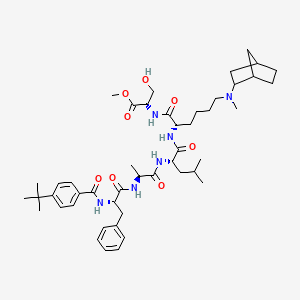

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.